molecular formula C10H13NO4S B081730 BENZOIC ACID, o-SULFAMOYL-, ISOPROPYL ESTER CAS No. 14065-41-9

BENZOIC ACID, o-SULFAMOYL-, ISOPROPYL ESTER

Cat. No. B081730
CAS RN: 14065-41-9
M. Wt: 243.28 g/mol
InChI Key: UADGDKCDJALXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyl sulfamoyl isopropyl ester, also known as o-sulfamoyl benzoic acid isopropyl ester, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biological and physiological effects, making it an important tool for researchers in the field of medicine and pharmacology. In

Mechanism Of Action

The mechanism of action of benzoyl sulfamoyl isopropyl ester is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. In particular, benzoyl sulfamoyl isopropyl ester has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting the activity of this enzyme, benzoyl sulfamoyl isopropyl ester may disrupt the pH balance of cancer cells, leading to their death.

Biochemical And Physiological Effects

In addition to its anti-tumor activity, benzoyl sulfamoyl isopropyl ester has been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting the activity of acetylcholinesterase, benzoyl sulfamoyl isopropyl ester may increase the levels of acetylcholine in the brain, leading to improved cognitive function.

Advantages And Limitations For Lab Experiments

One of the major advantages of using benzoyl sulfamoyl isopropyl ester in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This compound has been found to be highly specific for carbonic anhydrase IX, making it an ideal tool for studying the role of this enzyme in cancer cells. However, one of the limitations of using benzoyl sulfamoyl isopropyl ester is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on benzoyl sulfamoyl isopropyl ester. One area of research is the development of new derivatives of this compound that may have improved solubility and potency. Another area of research is the investigation of the mechanism of action of benzoyl sulfamoyl isopropyl ester, which may provide insights into the development of new cancer therapies. Finally, the use of benzoyl sulfamoyl isopropyl ester in combination with other anti-cancer agents may lead to the development of more effective cancer treatments.

Synthesis Methods

The synthesis of benzoyl sulfamoyl isopropyl ester involves the reaction of BENZOIC ACID, o-SULFAMOYL-, ISOPROPYL ESTER benzoic acid with isopropyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through an esterification mechanism, where the carboxylic acid group of BENZOIC ACID, o-SULFAMOYL-, ISOPROPYL ESTER benzoic acid reacts with the hydroxyl group of isopropyl alcohol to form the ester linkage. The resulting product is benzoyl sulfamoyl isopropyl ester, which can be purified through recrystallization.

Scientific Research Applications

Benzoyl sulfamoyl isopropyl ester has been extensively used in scientific research as a tool to study various biological and physiological processes. One of the major applications of this compound is in the field of cancer research, where it has been found to exhibit anti-tumor activity. Benzoyl sulfamoyl isopropyl ester has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

14065-41-9

Product Name

BENZOIC ACID, o-SULFAMOYL-, ISOPROPYL ESTER

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

propan-2-yl 2-sulfamoylbenzoate

InChI

InChI=1S/C10H13NO4S/c1-7(2)15-10(12)8-5-3-4-6-9(8)16(11,13)14/h3-7H,1-2H3,(H2,11,13,14)

InChI Key

UADGDKCDJALXDM-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=CC=C1S(=O)(=O)N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1S(=O)(=O)N

Other CAS RN

14065-41-9

Origin of Product

United States

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